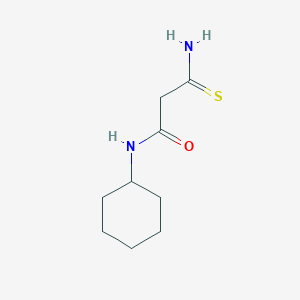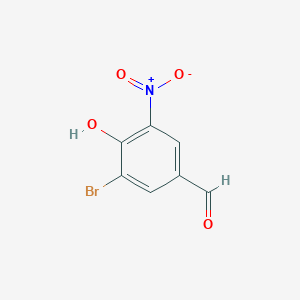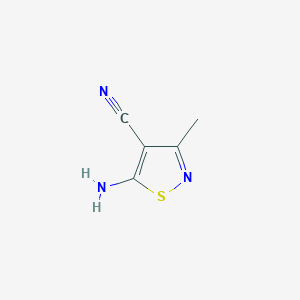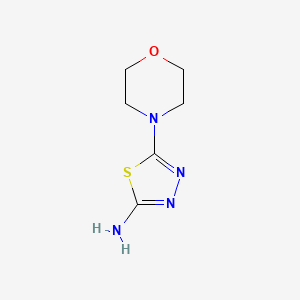
1-(2-(4-溴-2-氯苯氧基)乙基)吡咯烷
描述
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves complex organic reactions. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by X-ray diffraction, highlighting a detailed synthetic approach and the importance of structural determination in understanding the compound's formation (Hu Yang, 2009). Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for new insecticides, from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrates the multi-step nature of organic syntheses involving halogenated compounds and pyrrolidine derivatives (Lan Zhi-li, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, reveals two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular geometry and intermolecular interactions that could influence the physical and chemical properties of these compounds (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidine derivatives can be complex due to their structural diversity. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine to afford corresponding tetrahydroindole derivatives illustrates the potential for diverse chemical transformations involving pyrrolidine compounds (V. Mamedov et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data on “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is not available, studies on similar compounds can provide valuable insights. The single-crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate offers an example of how physical properties are closely tied to molecular structure (A. Ramazani et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for fully understanding a compound's behavior in various conditions. While the chemical properties specific to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” are not detailed in the available literature, the study of related compounds, such as the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to selectively prepare pyrrolidine derivatives, provides a glimpse into the chemical versatility and potential reactivity of pyrrolidine-related compounds (Jian-Mei Lu & Min Shi, 2007).
科学研究应用
合成与结构研究
吡咯烷衍生物的合成
研究表明合成各种吡咯烷衍生物,包括涉及氯代和溴代取代基的衍生物。例如,胡阳(2009 年)合成了一种带有吡咯烷环的化合物,有助于了解其晶体结构 (胡阳,2009)。
晶体结构分析
吡咯烷衍生物的晶体结构,例如杨研究的衍生物,对于了解它们在各个化学领域的潜在应用至关重要 (胡阳,2009)。
化学转化与反应
Bauman 等人(2007 年)的研究探讨了具有吡咯烷环的内烯代四氢茶碱衍生物的溴化,表明了这些化合物的反应性和潜在的化学转化 (V. T. Bauman 等,2007)。
化学合成中的中间体
兰志立(2007 年)讨论了 3-溴-1-(3-氯-2-吡啶基)-4,5-二氢-1H-吡唑-5-羧酸乙酯的合成,这是制造新型杀虫剂的重要中间体,展示了该化合物在复杂化学合成过程中的作用 (兰志立,2007)。
在药物化学中的应用
吡咯烷衍生物的合成在药物化学中具有重要意义,因为一些衍生物表现出抗菌特性。E. Toja 等人(1986 年)合成了一系列吡咯烷化合物,其中一种表现出抗菌活性,表明在开发新型抗生素中具有潜在应用 (E. Toja 等,1986)。
高级有机合成技术
Piccialli 等人(2002 年)关于供体-受体环丙烷的溴化和碘化研究,包括使用吡咯烷,突出了可应用于类似化合物的高级有机合成技术 (V. Piccialli 等,2002)。
属性
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

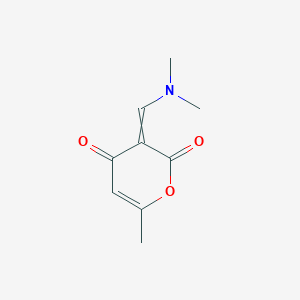
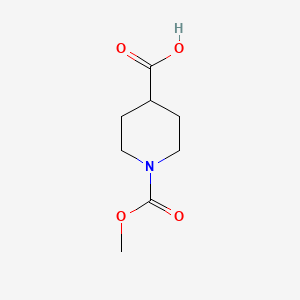
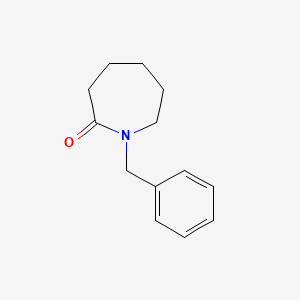

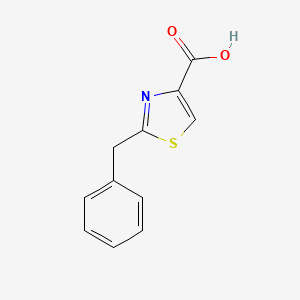
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

